molecular formula C18H23N3O4 B13930770 3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13930770
M. Wt: 345.4 g/mol
InChI Key: CSJFGVNVSRAGKL-UHFFFAOYSA-N
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Description

3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a quinoxaline ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Quinoxaline and Azetidine Rings: This step involves the formation of a bond between the quinoxaline and azetidine rings, often through nucleophilic substitution or coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce azetidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures.

    Azetidine Derivatives: Compounds with similar azetidine rings.

    Tert-Butyl Ester Derivatives: Compounds with similar ester groups.

Uniqueness

The uniqueness of 3-(7-Methoxy-quinoxalin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 3-[(7-methoxyquinoxalin-2-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(22)21-9-12(10-21)11-24-16-8-19-14-6-5-13(23-4)7-15(14)20-16/h5-8,12H,9-11H2,1-4H3

InChI Key

CSJFGVNVSRAGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CN=C3C=CC(=CC3=N2)OC

Origin of Product

United States

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